25,26,26,26,27,27,27-Heptafluorocholesterol 25,26,26,26,27,27,27-Heptafluorocholesterol
Brand Name: Vulcanchem
CAS No.: 153463-21-9
VCID: VC21362076
InChI: InChI=1S/C27H39F7O/c1-16(5-4-12-25(28,26(29,30)31)27(32,33)34)20-8-9-21-19-7-6-17-15-18(35)10-13-23(17,2)22(19)11-14-24(20,21)3/h6,16,18-22,35H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
SMILES: CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C27H39F7O
Molecular Weight: 512.6 g/mol

25,26,26,26,27,27,27-Heptafluorocholesterol

CAS No.: 153463-21-9

Cat. No.: VC21362076

Molecular Formula: C27H39F7O

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

25,26,26,26,27,27,27-Heptafluorocholesterol - 153463-21-9

Specification

CAS No. 153463-21-9
Molecular Formula C27H39F7O
Molecular Weight 512.6 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H39F7O/c1-16(5-4-12-25(28,26(29,30)31)27(32,33)34)20-8-9-21-19-7-6-17-15-18(35)10-13-23(17,2)22(19)11-14-24(20,21)3/h6,16,18-22,35H,4-5,7-15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
Standard InChI Key DUAIJEYNEJQOCE-OLSVQSNTSA-N
Isomeric SMILES C[C@H](CCCC(C(F)(F)F)(C(F)(F)F)F)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
SMILES CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(CCCC(C(F)(F)F)(C(F)(F)F)F)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Introduction

Chemical Properties and Structure

Molecular Identity and Nomenclature

25,26,26,26,27,27,27-Heptafluorocholesterol is precisely identified in chemical databases with a PubChem CID of 160380 and a CAS number of 153463-21-9 . The compound's IUPAC name, (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, provides a complete description of its stereochemistry and structural features . Several synonyms are used in scientific literature to refer to this compound, including 25-HFCL and 25,26,26,26,27,27,27-Heptafluorocholest-5-en-3-ol (3beta)- . The InChI and InChIKey identifiers, DUAIJEYNEJQOCE-OLSVQSNTSA-N, serve as unique digital representations of the molecular structure, facilitating precise identification across chemical databases . This standardized nomenclature ensures consistent reference to the compound across scientific publications and chemical repositories.

Physical and Chemical Properties

The molecular formula of 25,26,26,26,27,27,27-Heptafluorocholesterol is C27H39F7O, with a calculated molecular weight of 512.6 g/mol . This fluorinated cholesterol derivative possesses distinctive physicochemical properties influenced by the presence of seven fluorine atoms in its structure. The compound has an XLogP3-AA value of 9.3, indicating its high lipophilicity and poor water solubility, which is consistent with its sterol nature . It contains one hydrogen bond donor and eight hydrogen bond acceptors, properties that influence its interactions with biological systems and potential drug-like characteristics . The exact mass of 25,26,26,26,27,27,27-Heptafluorocholesterol is 512.28891300 Da, providing a precise parameter for mass spectrometric identification . These physical and chemical properties are crucial for understanding the compound's behavior in biological systems and its potential applications in research and therapeutic development.

Structural Characteristics

The structure of 25,26,26,26,27,27,27-Heptafluorocholesterol retains the basic four-ring system characteristic of sterols, with the distinctive feature being the fluorinated side chain. The molecule possesses five rotatable bonds, contributing to its conformational flexibility . The stereochemistry of the compound is well-defined, with specific configurations at eight stereogenic centers as indicated in its IUPAC name: (3S,8S,9S,10R,13R,14S,17R) . The hydroxyl group at position 3 maintains the beta configuration found in cholesterol, which is important for molecular recognition in biological systems. The seven fluorine atoms are strategically positioned at the terminal side chain (positions 25, 26, and 27), creating a highly fluorinated region that significantly alters the electronic properties and metabolic stability of this portion of the molecule . This unique structural modification prevents the typical oxidative metabolism that occurs at these positions in natural cholesterol, thereby influencing the compound's biological fate and activity.

Biological Activity and Research Findings

Cholesterol-Lowering Effects

Research on 25,26,26,26,27,27,27-Heptafluorocholesterol has demonstrated significant cholesterol-lowering properties in experimental models. When administered to male Sprague-Dawley rats at concentrations ranging from 0.025% to 0.15% by weight in diet, the compound resulted in a reduction of serum cholesterol levels . Notably, cholesterol-lowering effects were observed at dosages as low as 0.025% by weight in the diet, indicating potent activity . This biological effect is particularly significant when compared to its non-fluorinated analog, 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one (compound I), as the fluorinated version maintains cholesterol-lowering efficacy while demonstrating a superior safety profile . The mechanism by which 25,26,26,26,27,27,27-Heptafluorocholesterol reduces serum cholesterol may involve interference with cholesterol biosynthesis, alterations in cholesterol absorption, or enhanced cholesterol elimination pathways, though the precise molecular mechanisms require further investigation.

Detection and Characterization Methods

Analytical Techniques

The characterization of 25,26,26,26,27,27,27-Heptafluorocholesterol in biological samples has been accomplished using a comprehensive array of analytical techniques. Gas chromatography has proven effective for separating and quantifying the compound from complex biological matrices, providing valuable information about its concentration in serum and liver samples . Both low and high-resolution mass spectral studies have been employed to confirm the molecular structure and exact mass of the compound, offering definitive identification based on its characteristic fragmentation pattern . Infrared spectroscopy has contributed to the structural elucidation by providing information about functional groups present in the molecule, particularly the hydroxyl group and carbon-fluorine bonds . Nuclear magnetic resonance (NMR) spectroscopy, specifically both 1H and 13C NMR, has been instrumental in confirming the structure and stereochemistry of 25,26,26,26,27,27,27-Heptafluorocholesterol, offering detailed insights into the spatial arrangement of atoms within the molecule . This multi-technique analytical approach ensures reliable identification and quantification of the compound in experimental studies.

Data Table: Key Analytical Parameters for 25,26,26,26,27,27,27-Heptafluorocholesterol

Analytical ParameterValue or MethodReference
Molecular Weight512.6 g/mol
Exact Mass512.28891300 Da
XLogP3-AA9.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Rotatable Bond Count5
Gas ChromatographyUsed for detection in biological samples
Mass SpectrometryLow and high resolution for structure confirmation
Infrared SpectroscopyFunctional group characterization
NMR Spectroscopy1H and 13C for structure elucidation

Classification and Regulatory Status

Chemical Classification

25,26,26,26,27,27,27-Heptafluorocholesterol is classified as a per- and polyfluoroalkyl substance (PFAS) according to the Organization for Economic Co-operation and Development (OECD) categorization system . This classification reflects the compound's unique chemical structure containing multiple fluorine atoms, specifically seven fluorine atoms at positions 25, 26, and 27 of the cholesterol backbone. As part of the OECD's list of PFAS compounds (DOI:10.5281/zenodo.2648775), 25,26,26,26,27,27,27-Heptafluorocholesterol falls under regulatory frameworks designed to monitor and assess the environmental and health impacts of fluorinated substances . From a structural perspective, the compound is categorized as a fluorinated sterol derivative, combining the core structural features of cholesterol with the distinctive chemical properties imparted by the fluorinated side chain. This dual classification—as both a sterol and a PFAS—places 25,26,26,26,27,27,27-Heptafluorocholesterol at the intersection of lipid biochemistry and fluorine chemistry, highlighting its unique position in chemical taxonomy.

Chemical Identifiers and Registration

25,26,26,26,27,27,27-Heptafluorocholesterol has been registered in multiple chemical databases and substance inventories, facilitating its identification and tracking in scientific research and regulatory contexts. The compound is assigned the Chemical Abstracts Service (CAS) registry number 153463-21-9, which serves as a unique identifier in chemical literature and regulatory documentation . In the EPA DSSTox system, it is registered under the identifier DTXSID80897495, enabling its inclusion in toxicological databases and environmental assessments . The compound is also listed in the Japan Chemical Substance Dictionary (Nikkaji) with the number J3.151.657I, reflecting its recognition in international chemical inventories . Additionally, 25,26,26,26,27,27,27-Heptafluorocholesterol is included in the NORMAN Suspect List Exchange, a collaborative effort to catalog chemicals of emerging concern . These multiple registrations across diverse chemical databases underscore the compound's relevance to various fields, including medicinal chemistry, toxicology, and environmental science.

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